molecular formula C12H17NO2 B14668065 2-[4-(Propylamino)phenyl]propanoic acid CAS No. 39718-86-0

2-[4-(Propylamino)phenyl]propanoic acid

Cat. No.: B14668065
CAS No.: 39718-86-0
M. Wt: 207.27 g/mol
InChI Key: NJUAJYBNHIWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Propylamino)phenyl]propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propylamino (-NHCH2CH2CH3) group at the para position of the benzene ring. This compound shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but differs in the functional group at the 4-position.

Properties

CAS No.

39718-86-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(propylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15)

InChI Key

NJUAJYBNHIWKDB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

Procedure :

  • Friedel-Crafts Acylation : React p-xylene with 2-chloropropionate in toluene using anhydrous AlCl₃ as a catalyst. This forms 2-(4-methylphenyl)propanoic acid derivatives.
  • Bromination : Treat the methyl group with bromine under radical conditions (e.g., TEMPO catalyst) to yield 2-(4-bromomethylphenyl)propanoic acid.
  • Amination : Substitute the bromine atom with propylamine via nucleophilic substitution, achieving 2-[4-(propylamino)phenyl]propanoic acid.

Conditions :

  • Bromination: 10–40°C, NaOCl (1–1.5 eq), TEMPO catalyst (0.01–0.1 eq).
  • Amination: Propylamine in acetone, reflux (40°C, 12 h).

Yield : ~78% (bromination step), ~81% overall after substitution.

Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires hazardous bromine handling and multiple purification steps.

Nitrile Hydrolysis Pathway

Procedure :

  • Nitrile Synthesis : React 4-propylaminobenzyl chloride with sodium cyanide to form 2-[4-(propylamino)phenyl]propanenitrile.
  • Acid Hydrolysis : Hydrolyze the nitrile using 5 N HCl under reflux to yield the target carboxylic acid.

Conditions :

  • Hydrolysis: Reflux in HCl (1 h), followed by ethyl acetate extraction.

Yield : ~92% after hydrolysis.

Advantages : Simple two-step process; avoids toxic intermediates.
Limitations : Cyanide usage poses safety risks; requires rigorous pH control.

Reductive Amination of 4-Aminophenylpropanoic Acid

Procedure :

  • Nitro Reduction : Reduce 4-nitrophenylpropanoic acid (synthesized via Friedel-Crafts) to 4-aminophenylpropanoic acid using H₂/Pd-C.
  • Propylation : React the amine with propionaldehyde under reductive conditions (NaBH₃CN) to introduce the propyl group.

Conditions :

  • Reductive amination: Methanol solvent, RT, 12 h.

Yield : ~85% (two-step).

Advantages : Mild conditions; avoids halogenated intermediates.
Limitations : Requires high-purity starting materials; competing over-alkylation possible.

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Halogenation : Prepare 4-bromophenylpropanoic acid via electrophilic substitution.
  • Buchwald-Hartwig Amination : Couple the bromide with propylamine using Pd(OAc)₂/Xantphos catalyst.

Conditions :

  • Coupling: Toluene, 110°C, 24 h.

Yield : ~70%.

Advantages : Direct C–N bond formation; excellent functional group tolerance.
Limitations : High catalyst cost; sensitivity to oxygen and moisture.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Friedel-Crafts + Substitution Acylation, bromination, amination 81 Scalable, high selectivity Hazardous bromine, multi-step
Nitrile Hydrolysis Nitrile synthesis, hydrolysis 92 Simple, fewer steps Cyanide handling, pH sensitivity
Reductive Amination Nitro reduction, propylation 85 Mild conditions, no halogens Over-alkylation risk
Pd-Catalyzed Coupling Halogenation, cross-coupling 70 Direct C–N bond, versatile Expensive catalysts, inert conditions

Optimization Strategies

  • Catalyst Recycling : Use immobilized TEMPO or Pd catalysts to reduce costs.
  • Solvent Selection : Replace toluene with biodegradable solvents (e.g., cyclopentyl methyl ether) in Friedel-Crafts reactions.
  • Flow Chemistry : Implement continuous flow systems for nitrile hydrolysis to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.

Scientific Research Applications

2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs of 2-[4-(Propylamino)phenyl]propanoic acid, highlighting variations in substituents and their implications:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Applications Source
2-[4-(Propylamino)phenyl]propanoic acid -NHCH2CH2CH3 (propylamino) C12H17NO2 Potential NSAID-like activity; higher polarity due to amino group
Ibuprofen -CH2CH(CH2CH3)2 (isobutyl) C13H18O2 NSAID; COX-1/COX-2 inhibitor
2-(4-Chlorophenyl)propanoic acid -Cl (chloro) C9H9ClO2 Electron-withdrawing group; possible antimicrobial activity
2-(4-Isobutyrylphenyl)propanoic acid -COCH(CH2CH3)2 (isobutyryl) C13H16O3 Ketone derivative; ibuprofen impurity
2-{4-[(2-Methylallyl)amino]phenyl}propanoic acid -NHCH2C(CH3)=CH2 (methylallylamino) C13H17NO2 Increased steric hindrance; modified pharmacokinetics

Key Observations :

  • Electronic Effects: The propylamino group is electron-donating, increasing electron density on the benzene ring compared to electron-withdrawing groups (e.g., -Cl in 2-(4-chlorophenyl)propanoic acid). This may enhance interaction with polar biological targets .

Pharmacological Activity

  • Ibuprofen : A well-established NSAID with anti-inflammatory, analgesic, and antipyretic effects via cyclooxygenase (COX) inhibition. Its isobutyl group optimizes binding to COX-1/COX-2 hydrophobic pockets .
  • 2-[4-(Propylamino)phenyl]propanoic Acid: The amino group may redirect activity toward non-COX targets (e.g., amine receptors or enzymes). Preliminary data suggest moderate anti-inflammatory activity in vitro, though potency is lower than ibuprofen .
  • Chlorinated Analog : The chloro-substituted derivative exhibits antimicrobial properties in preclinical studies, likely due to halogen-mediated disruption of bacterial membranes .

Physicochemical Properties

Property 2-[4-(Propylamino)phenyl]propanoic acid Ibuprofen 2-(4-Chlorophenyl)propanoic acid
Molecular Weight (g/mol) 207.27 206.28 184.62
LogP (Predicted) 1.8 3.5 2.9
pKa (Carboxylic Acid) ~4.5 ~4.9 ~3.8
Aqueous Solubility (mg/mL) 12.4 0.21 0.75

Notes:

  • The lower LogP of 2-[4-(Propylamino)phenyl]propanoic acid reflects its increased polarity, correlating with higher solubility but reduced membrane permeability compared to ibuprofen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.